6-Methoxy-2-methyl-4-oxo-chroman-2-carboxylic acid
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Overview
Description
6-Methoxy-2-methyl-4-oxo-chroman-2-carboxylic acid is a heterocyclic compound belonging to the chromanone family This compound is characterized by its chromanone core structure, which is a bicyclic system containing a benzene ring fused to a pyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-2-methyl-4-oxo-chroman-2-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of 2-hydroxyacetophenone with ethyl acetoacetate in the presence of a base, followed by cyclization and subsequent functional group modifications . The reaction conditions often include the use of solvents like ethanol and catalysts such as piperidine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques like crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
6-Methoxy-2-methyl-4-oxo-chroman-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group can be reduced to form a hydroxyl group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of 6-hydroxy-2-methyl-4-oxo-chroman-2-carboxylic acid.
Reduction: Formation of 6-methoxy-2-methyl-4-hydroxy-chroman-2-carboxylic acid.
Substitution: Formation of various substituted chromanone derivatives depending on the substituent used.
Scientific Research Applications
6-Methoxy-2-methyl-4-oxo-chroman-2-carboxylic acid has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Methoxy-2-methyl-4-oxo-chroman-2-carboxylic acid involves its interaction with various molecular targets. It is known to inhibit oxidative stress by scavenging free radicals and chelating metal ions . This compound also modulates signaling pathways involved in inflammation and apoptosis, contributing to its neuroprotective effects .
Comparison with Similar Compounds
Similar Compounds
- 6-Hydroxy-2-methyl-4-oxo-chroman-2-carboxylic acid
- 6-Chloro-2-methyl-4-oxo-chroman-2-carboxylic acid
- 6-Fluoro-2-methyl-4-oxo-chroman-2-carboxylic acid
Uniqueness
6-Methoxy-2-methyl-4-oxo-chroman-2-carboxylic acid is unique due to the presence of the methoxy group, which enhances its antioxidant properties and potential therapeutic applications . The methoxy group also influences its chemical reactivity, making it a valuable intermediate in organic synthesis .
Properties
Molecular Formula |
C12H12O5 |
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Molecular Weight |
236.22 g/mol |
IUPAC Name |
6-methoxy-2-methyl-4-oxo-3H-chromene-2-carboxylic acid |
InChI |
InChI=1S/C12H12O5/c1-12(11(14)15)6-9(13)8-5-7(16-2)3-4-10(8)17-12/h3-5H,6H2,1-2H3,(H,14,15) |
InChI Key |
DGUFQKVOWFULMG-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(=O)C2=C(O1)C=CC(=C2)OC)C(=O)O |
Origin of Product |
United States |
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